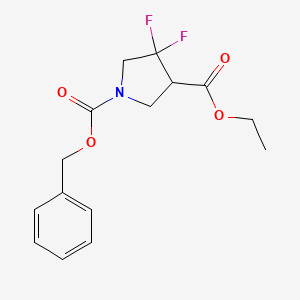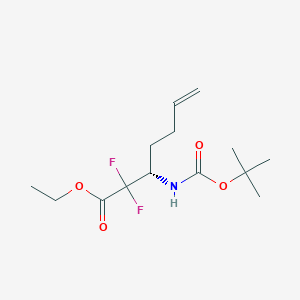
2-(3-Chloropropyl)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)nitrobenzene is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of nitrobenzene, where a 3-chloropropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)nitrobenzene typically involves the nitration of chloropropylbenzene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at a controlled temperature to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where chloropropylbenzene is reacted with a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropyl)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, amines, thiols.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-Chloropropyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds. It serves as a model substrate for investigating the mechanisms of nitroreductases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropyl)nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The chlorine atom in the 3-chloropropyl group can also participate in substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-(3-Chloropropyl)nitrobenzene can be compared with other similar compounds such as:
Nitrobenzene: Lacks the 3-chloropropyl group and has different reactivity and applications.
3-Chloropropylbenzene: Lacks the nitro group and has different chemical properties and uses.
2-(3-Bromopropyl)nitrobenzene:
The uniqueness of this compound lies in the presence of both the nitro and 3-chloropropyl groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2 |
Clave InChI |
MTEREGMCUMOCPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)




